molecular formula C14H10Cl2FN3O2 B2464196 N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide CAS No. 1356709-98-2

N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide

Cat. No.: B2464196
CAS No.: 1356709-98-2
M. Wt: 342.15
InChI Key: WMYSAOGUXKALPY-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a pyridine ring substituted with chlorine, fluorine, and a carbamoylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide typically involves multiple steps. One efficient synthetic route includes the following steps:

Industrial Production Methods

For industrial production, the synthesis is optimized to maximize yield and minimize costs. This often involves scaling up the reaction conditions and using more efficient catalysts and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an inhibitor of certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)benzamide: Similar in structure but lacks the pyridine ring and halogen substitutions.

    N-(4-chlorophenyl)-2,6-dichloropyridine-3-carboxamide: Similar but does not have the carbamoyl group.

Uniqueness

N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2,6-dichloro-5-fluoro-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FN3O2/c1-20(8-4-2-7(3-5-8)13(18)21)14(22)9-6-10(17)12(16)19-11(9)15/h2-6H,1H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYSAOGUXKALPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N)C(=O)C2=CC(=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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